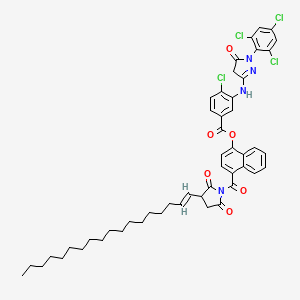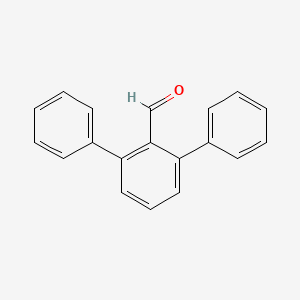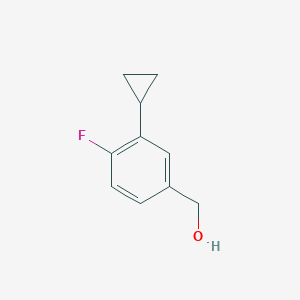
4,4'-Difluoro-3-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a biphenyl scaffold. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the reactions .
化学反応の分析
Types of Reactions
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dry dimethylformamide (DMF) can be used to replace fluorine atoms with nucleophiles.
Electrophilic Substitution: Electrophiles such as bromine (Br2) can be used to introduce new functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxidized biphenyl derivatives .
科学的研究の応用
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly for its stability and bioavailability.
作用機序
The mechanism of action of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can affect the compound’s binding affinity, stability, and reactivity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
類似化合物との比較
Similar Compounds
- 4,4’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl
- 4,4’-Difluoro-3-(trifluoromethyl)but-3-en-1-one
- 2-Fluoro-3-(trifluoromethyl)furan
Uniqueness
4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group on the biphenyl scaffold. This unique structure imparts distinct chemical properties, such as high stability, resistance to degradation, and specific reactivity patterns, making it valuable for various applications .
特性
分子式 |
C13H7F5 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC名 |
1-fluoro-4-(4-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |
InChIキー |
QFTFZQXCLDEXRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)




